N,N-Bis(2-hydroxyethyl)-p-toluidine

Description

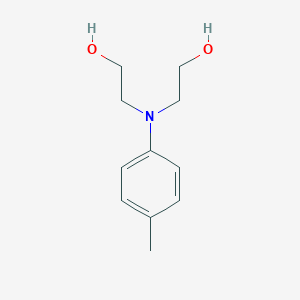

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[N-(2-hydroxyethyl)-4-methylanilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-10-2-4-11(5-3-10)12(6-8-13)7-9-14/h2-5,13-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVSRZCUMWZBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044650 | |

| Record name | 2,2'-[(4-Methylphenyl)imino]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals, Liquid, White powder with a slight odor; [3M MSDS] | |

| Record name | Ethanol, 2,2'-[(4-methylphenyl)imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)-4-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000073 [mmHg] | |

| Record name | N,N-Bis(2-hydroxyethyl)-4-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3077-12-1 | |

| Record name | N,N-Bis(2-hydroxyethyl)-p-toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3077-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)-4-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylol-p-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[(4-methylphenyl)imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[(4-Methylphenyl)imino]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(4-methylphenyl)imino]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(2-HYDROXYETHYL)-4-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R00STP10PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Bis(2-hydroxyethyl)-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-Bis(2-hydroxyethyl)-p-toluidine, a versatile aromatic amine with significant applications in polymer chemistry and as a synthetic intermediate. This document is intended to be a valuable resource for professionals in research, development, and manufacturing who work with this compound.

Chemical Identity and Structure

This compound, also known as p-Tolyldiethanolamine, is an organic compound featuring a tertiary amine substituted with two hydroxyethyl groups and a p-tolyl group.[1] Its structure, which includes both hydrophilic hydroxyl groups and a hydrophobic aromatic ring, gives it unique solubility characteristics.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-[N-(2-hydroxyethyl)-4-methylanilino]ethanol[2] |

| CAS Number | 3077-12-1[2] |

| Molecular Formula | C₁₁H₁₇NO₂[2] |

| Molecular Weight | 195.26 g/mol [2] |

| InChI Key | JUVSRZCUMWZBFK-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC1=CC=C(C=C1)N(CCO)CCO[2] |

Physical Properties

The physical state of this compound can vary, appearing as a white to yellow or orange powder, lump, or a clear to pale yellow liquid.[3][4] This variability can be attributed to the presence of more highly alkoxylated derivatives which are liquid at room temperature.[5]

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid[3] |

| Melting Point | 49-54 °C[5][6] |

| Boiling Point | 162-163 °C at 0.75 Torr[7] |

| Density (Predicted) | 1.137 g/cm³ |

| Water Solubility | 19.8 g/L at 20 °C |

| Solubility | Soluble in water, organic solvents like methanol, ethanol, acetone, and chloroform[3][8] |

Chemical Properties and Reactivity

This compound is characterized by its good thermal stability and reactivity, particularly with epoxy groups, which makes it a valuable curing agent in epoxy resins.[1][9] The presence of both tertiary amine and hydroxyl functionalities allows it to act as a chain extender or crosslinker in the synthesis of various polymers, such as polyurethanes and polyesters.[10] It can also serve as a starting material for the synthesis of novel pharmaceutical compounds.[6]

Chemical Reactivity:

-

Curing Agent: The tertiary amine acts as a catalyst for the polymerization of epoxy resins.[8][9]

-

Polymer Synthesis: The hydroxyl groups can react with isocyanates to form polyurethanes or with carboxylic acids and their derivatives to create polyesters.[10]

-

Corrosion Inhibition: The presence of hydroxyl groups and the aromatic ring may allow it to form a protective film on metal surfaces, suggesting its potential as a corrosion inhibitor for mild steel in acidic environments.[6]

Spectral Data

The structure and purity of this compound can be confirmed using various spectroscopic techniques.[6]

Table 3: Summary of Spectral Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear in the range of δ 6.8–7.2 ppm. The methyl group protons on the toluene ring show a characteristic singlet peak around δ 2.3 ppm. The protons of the hydroxyethyl groups are observed as multiplets in the δ 3.5–3.7 ppm range. |

| ¹³C NMR | Key signals include those for the aromatic carbons, the methyl carbon (Ar-CH₃), the nitrogen-attached methylene carbons (N-CH₂), and the hydroxyl-bearing methylene carbons (-CH₂-OH). |

| IR Spectroscopy | Expected to show characteristic peaks for O-H stretching from the hydroxyl groups, C-N stretching of the tertiary amine, and C-H stretching from the aromatic and aliphatic portions of the molecule. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups. The top peak in the GC-MS is observed at m/z 164.[2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties and for the synthesis of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Determination of Boiling Point (at Reduced Pressure)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.

Apparatus:

-

Distillation apparatus suitable for vacuum distillation

-

Heating mantle

-

Thermometer

-

Vacuum pump and pressure gauge

-

Boiling chips

Procedure:

-

Place a sample of this compound and a few boiling chips into the distillation flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Gradually reduce the pressure in the system to the desired level using the vacuum pump.

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent to be tested (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.

-

Visually inspect the mixture to determine if the solid has completely dissolved.

-

If the solid has dissolved, it is considered soluble. If it remains undissolved or only partially dissolves, it is considered insoluble or sparingly soluble, respectively.

-

Repeat the procedure with different solvents (e.g., water, ethanol, acetone, hexane) to determine the solubility profile.

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the ethoxylation of p-toluidine with ethylene oxide.[10] Another method involves the reaction of p-toluidine with 2-chloroethanol in the presence of a base.[6]

Reaction Scheme: p-Toluidine + 2 Ethylene Oxide → this compound

Optimized Reaction Parameters for Ethoxylation of p-Toluidine:

| Parameter | Condition | Rationale |

| Reactant Ratio | 2.2–3.0 moles of ethylene oxide per mole of p-toluidine | Ensures complete bis-alkoxylation and minimizes mono-alkoxylated byproduct.[10] |

| Temperature | 100–140 °C | Balances reaction rate and minimizes side-product formation.[10] |

| Pressure | 1.4–2.5 bar | Maintains ethylene oxide in the liquid phase.[10] |

| Catalyst | Alkaline catalysts (e.g., NaOH, KOH, sodium methoxide) | Accelerates the ring-opening of the epoxide.[10] |

General Procedure:

-

Charge a suitable reactor with p-toluidine and the alkaline catalyst.

-

Heat the mixture to the reaction temperature (100–140 °C).[10]

-

Under pressure (1.4–2.5 bar), introduce ethylene oxide at a controlled rate to manage the exothermic reaction.[10]

-

After the addition is complete, maintain the reaction conditions until the desired conversion is achieved.

-

Cool the reaction mixture and neutralize the catalyst.

-

The product can be purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and byproducts.[10]

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Solubility Testing Logic

References

- 1. rsc.org [rsc.org]

- 2. This compound | C11H17NO2 | CID 76497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3077-12-1: this compound [cymitquimica.com]

- 4. N,N-DIETHYL-P-TOLUIDINE(613-48-9) 1H NMR spectrum [chemicalbook.com]

- 5. US20060052555A1 - Specific mixtures of N,N-bis(2-hydroxyalkyl)-4-toluidine derivatives, their preparation and a method of using such specific mixtures - Google Patents [patents.google.com]

- 6. Buy this compound | 3077-12-1 [smolecule.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. zxchem.com [zxchem.com]

- 9. N,N-Dihydroxyethyl-p-toluidine [lanxess.com]

- 10. This compound|195.26 g/mol|CAS 3077-12-1 [benchchem.com]

An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS 3077-12-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)-p-toluidine, with the CAS number 3077-12-1, is an aromatic amine derivative of p-toluidine.[1][2] Its chemical structure features a p-toluidine backbone substituted with two hydroxyethyl groups on the nitrogen atom. This bifunctional nature, possessing both a tertiary amine and two hydroxyl groups, imparts unique properties that make it a valuable compound in various industrial and research applications.[1][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and safety information, tailored for researchers and professionals in chemistry and materials science.

Chemical and Physical Properties

This compound is characterized by its molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol .[1][4] It typically appears as a white to yellow or orange powder, lump, or clear liquid.[5] The presence of both a hydrophobic aromatic ring and hydrophilic hydroxyl groups gives it amphiphilic characteristics.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3077-12-1 | [1][4] |

| Molecular Formula | C₁₁H₁₇NO₂ | [1][4] |

| Molecular Weight | 195.26 g/mol | [1][4] |

| IUPAC Name | 2-[N-(2-hydroxyethyl)-4-methylanilino]ethanol | [1][4] |

| Synonyms | p-Tolyldiethanolamine, 2,2'-(p-Tolylimino)diethanol | [1] |

| Appearance | White to yellow/orange powder, lump, or clear liquid | [5] |

| Melting Point | 53-54 °C | [1] |

| Boiling Point | 162-163 °C at 0.75 Torr | [5] |

| Solubility | Soluble in water and organic solvents | [6] |

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the ethoxylation of p-toluidine and the reaction of p-toluidine with 2-chloroethanol.[1][2]

Ethoxylation of p-Toluidine

This industrial method involves the direct reaction of p-toluidine with ethylene oxide.[2] The reaction is typically carried out at elevated temperatures (100-170 °C) and pressures (1.4-2.5 bar) to maintain ethylene oxide in the liquid phase.[2][7] A molar ratio of 2.2 to 3.0 moles of ethylene oxide per mole of p-toluidine is recommended to favor the formation of the desired bis-hydroxyethylated product and minimize mono-ethoxylated and poly-ethoxylated byproducts.[2]

Experimental Protocol (Industrial Scale):

-

Reactants: p-Toluidine, Ethylene Oxide.

-

Conditions:

-

Procedure:

-

Melt p-toluidine in a suitable reactor.

-

Introduce ethylene oxide into the molten p-toluidine under controlled temperature and pressure.

-

The reaction is exothermic and requires careful monitoring.

-

After the reaction is complete, the product mixture is purified, typically by distillation or crystallization, to isolate this compound. A yield of 76% has been reported after purification.[8][9]

-

Diagram 1: General Workflow for the Ethoxylation of p-Toluidine

Caption: Industrial synthesis of this compound via ethoxylation.

Reaction with 2-Chloroethanol

An alternative laboratory-scale synthesis involves the nucleophilic substitution reaction of p-toluidine with 2-chloroethanol in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[1][2]

Experimental Protocol (Laboratory Scale):

-

Reactants: p-Toluidine, 2-Chloroethanol, a suitable base (e.g., sodium carbonate).

-

Procedure:

-

Dissolve p-toluidine in a suitable solvent.

-

Add the base to the solution.

-

Slowly add 2-chloroethanol to the reaction mixture.

-

Heat the mixture under reflux for several hours.

-

After cooling, the product is isolated by extraction and purified by distillation or recrystallization.

-

Diagram 2: Synthesis via Reaction with 2-Chloroethanol

Caption: Laboratory synthesis of this compound.

Applications

The unique chemical structure of this compound makes it a versatile compound with several applications, primarily in polymer chemistry.

Curing Agent and Accelerator in Polymer Systems

This compound is widely used as a curing agent and reaction accelerator in various polymer formulations, including epoxy resins and unsaturated polyester resins.[10][11][12] It can be used in redox initiator systems, often in combination with a peroxide like benzoyl peroxide (BPO), to initiate free radical polymerization at ambient temperatures.[13] The tertiary amine group facilitates the decomposition of the peroxide, generating free radicals that initiate the crosslinking of the resin.[1]

Diagram 3: Mechanism as a Curing Accelerator

Caption: Role in free radical polymerization as a curing accelerator.

Experimental Protocol: Curing of an Unsaturated Polyester Resin

-

Materials: Unsaturated polyester resin, this compound, Benzoyl peroxide (BPO) paste.

-

Procedure:

-

To the unsaturated polyester resin, add the desired amount of this compound and mix thoroughly until fully dissolved.

-

Add the BPO paste to the resin-accelerator mixture and stir vigorously for 1-2 minutes to ensure uniform dispersion.

-

Pour the catalyzed resin into a mold and allow it to cure at ambient temperature.

-

The gel time and cure time will depend on the concentrations of the accelerator and initiator, as well as the ambient temperature.

-

Table 2: Illustrative Gel Times for a Generic Unsaturated Polyester Resin System

| This compound Conc. (wt%) | Initiator (BPO) Conc. (wt%) | Temperature (°C) | Approximate Gel Time (min) |

| 0.2 | 1.0 | 25 | 20 - 30 |

| 0.4 | 1.0 | 25 | 10 - 20 |

| 0.2 | 2.0 | 25 | 15 - 25 |

| 0.4 | 1.0 | 35 | 5 - 15 |

(Note: These are illustrative values and will vary depending on the specific resin system.)

Corrosion Inhibition

Studies have indicated the potential of this compound as a corrosion inhibitor for mild steel in acidic media.[1] The presence of the aromatic ring, nitrogen, and oxygen atoms allows the molecule to adsorb onto the metal surface, forming a protective film that inhibits corrosion.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Study

-

Materials: Mild steel coupons of known dimensions and weight, acidic solution (e.g., 1M HCl), this compound.

-

Procedure:

-

Prepare solutions of the acidic medium with varying concentrations of this compound.

-

Immerse the pre-weighed mild steel coupons in the test solutions for a specified period.

-

After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

-

The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formula: Inhibition Efficiency (%) = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

-

Table 3: Hypothetical Corrosion Inhibition Efficiency Data

| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 50 | 2.5 | - |

| 100 | 20 | 1.0 | 60 |

| 200 | 12 | 0.6 | 76 |

| 400 | 7 | 0.35 | 86 |

| 800 | 4 | 0.2 | 92 |

(Note: This is hypothetical data to illustrate the expected trend.)

Other Potential Applications

The bifunctional nature of this compound suggests its potential use as a chain extender or crosslinker in the synthesis of various polymers like polyurethanes and polyesters.[1] Additionally, the presence of the amine group makes it a potential starting material for the synthesis of novel pharmaceutical compounds, although this area requires further research.[1]

Characterization

The structure and purity of this compound are typically confirmed using standard analytical techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Key Observations | Reference(s) |

| ¹H NMR | Aromatic protons: ~δ 6.8–7.2 ppm; Methyl protons: ~δ 2.3 ppm (singlet); Hydroxyethyl protons (-N-CH₂- and -CH₂-OH): ~δ 3.5–3.7 ppm (multiplets) | [2] |

| ¹³C NMR | Provides information about the carbon skeleton, complementing ¹H NMR data for structural confirmation. | [2] |

| FTIR | Broad O-H stretching band: ~3200–3500 cm⁻¹; Aromatic C-H stretching: ~3000-3100 cm⁻¹ | [2] |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 195, with characteristic fragmentation patterns. | [14] |

Safety Information

This compound is classified as harmful if swallowed and may cause an allergic skin reaction and serious eye damage.[2] Appropriate personal protective equipment, including gloves, eye protection, and impervious clothing, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.[2]

Table 5: GHS Hazard Information

| Hazard Statement | Code | Class |

| Harmful if swallowed | H302 | Acute toxicity, oral (Category 4) |

| May cause an allergic skin reaction | H317 | Skin sensitization (Category 1) |

| Causes serious eye damage | H318 | Serious eye damage/eye irritation (Category 1) |

(Reference:[2])

Conclusion

This compound is a versatile chemical with significant applications, particularly in polymer chemistry as a curing agent and accelerator. Its synthesis is well-established, and its chemical properties make it a subject of interest for further research in areas such as corrosion inhibition and as a building block for novel materials and pharmaceuticals. As with all chemicals, proper safety precautions must be observed during its handling and use. This guide provides a foundational understanding for researchers and professionals working with or exploring the potential of this compound.

References

- 1. Buy this compound | 3077-12-1 [smolecule.com]

- 2. This compound|195.26 g/mol|CAS 3077-12-1 [benchchem.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. This compound | C11H17NO2 | CID 76497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. data.epo.org [data.epo.org]

- 7. researchgate.net [researchgate.net]

- 8. fiberglasswarehouse.com [fiberglasswarehouse.com]

- 9. US20060052555A1 - Specific mixtures of N,N-bis(2-hydroxyalkyl)-4-toluidine derivatives, their preparation and a method of using such specific mixtures - Google Patents [patents.google.com]

- 10. US6258894B1 - Methods of curing unsaturated polymers using tertiary aromatic amine cure promoters - Google Patents [patents.google.com]

- 11. N,N-Dihydroxyethyl-p-toluidine [lanxess.com]

- 12. N,N-Dihydroxyethyl-p-toluidine [lanxess.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of N,N-Bis(2-hydroxyethyl)-p-toluidine

This technical guide provides a comprehensive overview of the spectral data for N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS No. 3077-12-1), a tertiary aromatic amine with applications as a polymer auxiliary and curing agent for epoxy resins.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Molecular Structure and Properties:

-

IUPAC Name: 2-[N-(2-hydroxyethyl)-4-methylanilino]ethanol[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.[1]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 6.92–7.12 | d | 4H | Aromatic protons |

| 3.5–3.7 | m | 8H | -N-CH₂- and -CH₂-OH |

| 2.3 | s | 3H | Ar-CH₃ |

Data obtained in CDCl₃ at 400 MHz.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 145.3 | Aromatic C-N |

| 129.8 | Aromatic C-H |

| 112.8 | Aromatic C-H |

| 126.9 | Aromatic C-CH₃ |

| 60.5 | -CH₂-OH |

| 55.4 | N-CH₂- |

| 20.4 | Ar-CH₃ |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[3]

-

Instrumentation: Utilize a standard NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.[1]

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200–3500 | Broad | O-H stretching of the hydroxyl groups |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 1335-1250 | Strong | Aromatic C-N stretching |

As a tertiary amine, no N-H stretching vibrations are observed.[1][4]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is using the Attenuated Total Reflectance (ATR) technique:

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. No special sample preparation is usually needed.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. The molecular weight of this compound is 195.26 g/mol .[1]

Mass Spectral Data

| m/z | Relative Intensity | Assignment |

| 195 | Low | Molecular ion [M]⁺ |

| 164 | High | [M - CH₂OH]⁺ |

| 120 | High | [M - N(CH₂CH₂OH)₂]⁺ |

Data obtained via GC-MS with electron ionization.[2]

Experimental Protocol for Mass Spectrometry

A general procedure for the analysis of this compound by electron ionization mass spectrometry (EI-MS) is as follows:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC) for separation from any impurities.[5]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[5]

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[5]

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectral analysis.

Caption: Chemical structure of this compound.

Caption: General workflow for the spectral analysis of a chemical compound.

References

- 1. This compound|195.26 g/mol|CAS 3077-12-1 [benchchem.com]

- 2. This compound | C11H17NO2 | CID 76497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of N,N-Bis(2-hydroxyethyl)-p-toluidine from p-toluidine and Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Bis(2-hydroxyethyl)-p-toluidine, a crucial intermediate in various industrial applications, including polymer chemistry and as a curing agent for epoxy resins. The primary focus of this document is the reaction of p-toluidine with ethylene oxide. This guide details the underlying reaction mechanism, optimized experimental parameters, and catalyst systems. Furthermore, it presents detailed experimental protocols, purification methods, and spectral characterization data for the synthesized compound. Quantitative data from various sources are summarized in structured tables for comparative analysis. Diagrams illustrating the reaction pathway and experimental workflow are provided to enhance understanding.

Introduction

This compound (CAS: 3077-12-1), also known as p-tolyldiethanolamine, is an aromatic amine derivative with the chemical formula C₁₁H₁₇NO₂.[1] Its structure, featuring a tertiary amine and two primary hydroxyl groups, makes it a versatile molecule in chemical synthesis.[2] It is a key component in the production of polymers and acts as an effective curing agent for epoxy resins.[3][4] The ethoxylation of p-toluidine with ethylene oxide is the most common industrial method for its synthesis.[3] This guide provides an in-depth exploration of this synthetic route.

Reaction Mechanism

The synthesis of this compound from p-toluidine and ethylene oxide proceeds through a stepwise nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, which leads to the opening of the strained epoxide ring.[3]

The reaction can be described in two main stages:

-

Mono-ethoxylation: One equivalent of ethylene oxide reacts with p-toluidine to form the intermediate, N-(2-hydroxyethyl)-p-toluidine.[3]

-

Di-ethoxylation: The secondary amine of the intermediate then reacts with a second equivalent of ethylene oxide to yield the final product, this compound.[3]

The reaction is typically carried out in the presence of a catalyst to facilitate the ring-opening of the ethylene oxide.

Catalyst Systems

Alkaline catalysts are commonly employed to accelerate the ethoxylation of p-toluidine.[3] These catalysts enhance the nucleophilicity of the amine and facilitate the proton transfer steps. Commonly used catalysts include:

-

Sodium methoxide (NaOCH₃): Often preferred due to its high activity and minimal formation of side-products.[3]

-

Sodium hydroxide (NaOH) and Potassium hydroxide (KOH): Also effective catalysts for the reaction.

The choice of catalyst can influence the reaction rate and the distribution of products.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound in a laboratory setting. This protocol is based on the general conditions reported in the literature.[3]

Materials:

-

p-Toluidine

-

Ethylene oxide

-

Sodium methoxide (catalyst)

-

Toluene (solvent, optional)

-

Nitrogen gas supply

-

Reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser

Procedure:

-

Reactor Setup: A clean and dry reaction vessel is charged with p-toluidine. If a solvent is used, toluene can be added at this stage. The reactor is then purged with nitrogen gas to create an inert atmosphere.

-

Catalyst Addition: The catalyst, such as sodium methoxide (typically 0.1-0.5 wt% based on p-toluidine), is added to the reactor.[3]

-

Heating: The mixture is heated to the desired reaction temperature, typically between 100°C and 140°C, with continuous stirring.[3]

-

Ethylene Oxide Addition: Gaseous or liquid ethylene oxide is slowly introduced into the reaction mixture. The addition rate should be carefully controlled to manage the exothermic nature of the reaction and maintain the desired temperature. The reaction is typically conducted under a pressure of 1.4–2.5 bar to keep the ethylene oxide in its liquid phase.[3]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of p-toluidine and the formation of the mono- and di-ethoxylated products.

-

Reaction Completion: Once the desired conversion is achieved, the addition of ethylene oxide is stopped, and the reaction mixture is allowed to cool down.

-

Catalyst Neutralization: The alkaline catalyst is neutralized by the addition of an acid, such as acetic acid or phosphoric acid.

-

Purification: The crude product is then purified to remove unreacted starting materials, the catalyst residue, and byproducts.

Purification Methods:

-

Fractional Distillation: This is a common method for purifying this compound. The distillation is performed under reduced pressure to prevent thermal decomposition of the product. A typical distillation temperature is 162-163 °C at 0.75 Torr.[5]

-

Crystallization: The product can also be purified by crystallization from a suitable solvent. While specific solvents for this compound are not widely reported, general solvents for similar aromatic amines include ethanol/water mixtures or petroleum ether.[6]

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data.

Table 1: Optimized Reaction Parameters for Ethoxylation of p-Toluidine [3]

| Parameter | Recommended Range | Purpose |

| Temperature | 100 - 140°C | To ensure a sufficient reaction rate while minimizing side reactions. |

| Pressure | 1.4 - 2.5 bar | To maintain ethylene oxide in the liquid phase. |

| Molar Ratio (Ethylene Oxide : p-Toluidine) | 2.2 : 1 to 3.0 : 1 | To promote the formation of the desired di-ethoxylated product and minimize unreacted starting material and over-ethoxylation. |

| Catalyst Concentration (e.g., NaOCH₃) | 0.1 - 0.5 wt% | To achieve a practical reaction rate. |

Table 2: Example of Product Distribution in an Industrial Synthesis [3]

| Component | Percentage in Product Mixture |

| This compound | 50.1% |

| N-(2-hydroxyethyl)-N-(2-(2-hydroxyethoxy)ethyl)-p-toluidine (Tris-ethoxylated) | 43.7% |

| Tetra-ethoxylated derivative | 5.4% |

| Reaction Conditions: Molar ratio of p-toluidine to ethylene oxide of 1:2.58 at 120°C with sodium methoxide catalyst. |

Spectral Data and Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

6.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.[7]

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N stretch: A band in the region of 1100-1350 cm⁻¹.[7]

-

C-O stretch: A band in the region of 1000-1200 cm⁻¹.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

p-Toluidine: is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethylene Oxide: is a flammable, toxic, and carcinogenic gas. It should be handled with extreme caution in a well-contained and ventilated system.

-

Alkaline Catalysts: are corrosive and should be handled with care.

Researchers should consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

The synthesis of this compound from p-toluidine and ethylene oxide is a well-established and industrially significant process. By carefully controlling reaction parameters such as temperature, pressure, molar ratios, and catalyst selection, it is possible to achieve high yields of the desired product. This technical guide provides a comprehensive resource for researchers and professionals involved in the synthesis and application of this important chemical intermediate. The detailed protocols, data summaries, and visual diagrams aim to facilitate a deeper understanding of the synthesis and enable its successful implementation in a laboratory or industrial setting.

References

- 1. This compound | C11H17NO2 | CID 76497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3077-12-1 [smolecule.com]

- 3. This compound|195.26 g/mol|CAS 3077-12-1 [benchchem.com]

- 4. zxchem.com [zxchem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Sciencemadness Discussion Board - Preparation of p-Toluidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

Reaction mechanism of p-toluidine with 2-chloroethanol to form N,N-Bis(2-hydroxyethyl)-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism for synthesizing N,N-Bis(2-hydroxyethyl)-p-toluidine from p-toluidine and 2-chloroethanol. It includes a detailed breakdown of the reaction pathway, quantitative data presented in a clear tabular format, and a comprehensive experimental protocol for laboratory synthesis.

Core Reaction Mechanism: Nucleophilic Substitution

The formation of this compound from p-toluidine and 2-chloroethanol is a classic example of a nucleophilic substitution reaction.[1] In this process, the nitrogen atom of the p-toluidine acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom. The reaction proceeds in a stepwise manner, involving the formation of a mono-substituted intermediate followed by a second substitution to yield the final di-substituted product. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.[1]

The reaction can be summarized by the following overall equation:

CH₃C₆H₄NH₂ + 2 HOCH₂CH₂Cl + 2 Base → CH₃C₆H₄N(CH₂CH₂OH)₂ + 2 Base·HCl

Stepwise Mechanism

The reaction proceeds through two consecutive SN2 (Substitution Nucleophilic Bimolecular) reactions.

Step 1: Formation of the Intermediate N-(2-hydroxyethyl)-p-toluidine

The first step involves the nucleophilic attack of the primary amine, p-toluidine, on the first molecule of 2-chloroethanol. The lone pair of electrons on the nitrogen atom attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion. A base then deprotonates the resulting ammonium salt to yield the intermediate, N-(2-hydroxyethyl)-p-toluidine.

Step 2: Formation of the Final Product this compound

The secondary amine intermediate formed in the first step is also nucleophilic and reacts with a second molecule of 2-chloroethanol in a similar SN2 fashion. The nitrogen atom of N-(2-hydroxyethyl)-p-toluidine attacks the electrophilic carbon of another 2-chloroethanol molecule, displacing the chloride ion. A base then removes the proton from the resulting ammonium salt to give the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data on Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes key quantitative data from various reported syntheses.

| p-Toluidine: 2-Chloroethanol (molar ratio) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 : 2.2 | Sodium Hydroxide | Dimethylformamide (DMF) | 90 | Not Specified | 78 | [1] |

| Not Specified | Sodium Hydroxide | Methanol | 50-85 | 2-5 | High (not specified) | [2] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound in a laboratory setting.

Materials:

-

p-Toluidine

-

2-Chloroethanol

-

Sodium hydroxide (pellets or solution)

-

Dimethylformamide (DMF) or Methanol

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation (optional, for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-toluidine in the chosen solvent (DMF or methanol).

-

Addition of Base: Add the appropriate amount of sodium hydroxide to the solution.

-

Addition of 2-Chloroethanol: Slowly add 2-chloroethanol to the reaction mixture. An exothermic reaction may occur, so the addition should be controlled.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C for DMF or 50-85°C for methanol) and maintain it for the specified reaction time (e.g., 2-5 hours). Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a solid has precipitated (e.g., NaCl), it can be removed by filtration.[2]

-

Transfer the mixture to a separatory funnel.

-

Add water and an organic solvent for extraction.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by distillation under reduced pressure or by recrystallization.[2]

-

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the reaction of p-toluidine with 2-chloroethanol is a robust and well-established method. A thorough understanding of the nucleophilic substitution mechanism and the influence of reaction parameters is essential for optimizing the synthesis and achieving high yields of the desired product. The provided experimental protocol offers a solid foundation for researchers to carry out this synthesis in a laboratory setting. Further optimization of reaction conditions, such as the choice of base and solvent, can lead to improved efficiency and product purity.

References

Solubility Profile of N,N-Bis(2-hydroxyethyl)-p-toluidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS No. 3077-12-1), a versatile aromatic amine compound utilized in various industrial and research applications, including as a curing agent for epoxy resins and in the formulation of adhesives.[1][2][3] Understanding its solubility in different organic solvents is critical for its effective use in synthesis, formulation, and purification processes.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a nonpolar aromatic ring and polar hydroxyl groups, giving it a degree of amphiphilicity.[2] This structure suggests its solubility in a range of organic solvents.

Qualitative Solubility Overview

This compound is reported to be soluble in a variety of organic solvents. General observations indicate its solubility in polar protic solvents like methanol and ethanol, as well as polar aprotic solvents such as acetone.[3][4] It is also known to be soluble in chloroform.[3] Furthermore, its miscibility with water has been noted.[2][3][4]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | 20 | 1.98[4] | Sparingly soluble |

| Methanol | 25 | Data not available | Reportedly soluble[4] |

| Ethanol | 25 | Data not available | Reportedly soluble[3] |

| Acetone | 25 | Data not available | Reportedly soluble[3] |

| Chloroform | 25 | Data not available | Reportedly soluble[3] |

| Toluene | 25 | Data not available | Expected to be soluble |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Expected to be soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Expected to be soluble |

Experimental Protocol for Solubility Determination

The following is a standardized gravimetric method for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of this compound is 162-163 °C at 0.75 Torr.[5]

-

Once the solvent has completely evaporated, allow the evaporating dish to cool to room temperature in a desiccator.

-

Weigh the evaporating dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.

-

Determine the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent used for dissolution (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid in a liquid.

Logical Pathway for Solvent Selection

The choice of an appropriate solvent is a critical step in many chemical processes. The following diagram outlines a logical decision-making process for selecting a solvent based on solubility requirements.

Caption: Decision pathway for solvent selection based on solubility.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of N,N-Bis(2-hydroxyethyl)-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS No. 3077-12-1). This compound, a member of the aromatic amine family, is utilized as a key polymer auxiliary, particularly as a curing agent for epoxy resins.[1] Understanding its thermal behavior is critical for ensuring material quality, predicting shelf-life, and establishing safe handling and processing parameters. This document details its physical and chemical properties, outlines experimental protocols for thermal analysis, and explores its anticipated decomposition pathways. Due to a lack of publicly available, specific experimental thermal analysis data for this compound, this guide presents illustrative data based on analogous aromatic amines and clearly outlines the proposed decomposition mechanisms.

Compound Identification and Properties

This compound, also known as p-Tolyldiethanolamine, is an organic compound featuring a p-toluidine backbone substituted with two hydroxyethyl groups.[1] This structure imparts both hydrophilic (from the hydroxyl groups) and hydrophobic (from the aromatic ring) characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3077-12-1 | [1] |

| Molecular Formula | C₁₁H₁₇NO₂ | [1] |

| Molecular Weight | 195.26 g/mol | [1] |

| Melting Point | 49-53 °C | [2] |

| Boiling Point | 338-340 °C | [2] |

| Appearance | White to yellow or orange powder/lump | [2] |

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter for its application, particularly in polymerization reactions that can be exothermic. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing its stability and decomposition profile.

Illustrative Thermal Analysis Data

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data

| Parameter | Illustrative Value | Description |

| Onset of Decomposition (T_onset) | ~ 280 - 320 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (T_max) | ~ 330 - 360 °C | The temperature at which the rate of mass loss is highest. |

| Residue at 600 °C | < 5% | The percentage of the initial mass remaining at a high temperature. |

Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data

| Parameter | Illustrative Value | Description |

| Melting Point (T_m) | 49 - 53 °C | The temperature at which the solid-to-liquid phase transition occurs. |

| Decomposition Enthalpy (ΔH_d) | Endothermic/Exothermic | The heat flow associated with decomposition, which can be complex. |

Experimental Protocols

The following sections detail standardized methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Inert (Nitrogen or Argon) or oxidative (Air), with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperature of maximum decomposition rate.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Inert (Nitrogen or Argon) with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 0 °C.

-

Ramp from 0 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic events, such as melting and decomposition.

Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through a multi-step mechanism involving the cleavage of its weakest bonds. The primary decomposition is expected to be initiated by the breaking of the C-N and C-O bonds within the hydroxyethyl groups.

Based on the degradation mechanisms of similar aromatic amines, the following decomposition pathway is proposed:

-

Initial Cleavage: The decomposition is likely initiated by the homolytic cleavage of the C-N bond between the nitrogen atom and one of the hydroxyethyl groups, or the C-C bond within the hydroxyethyl side chains.

-

Formation of Radicals: This initial cleavage would result in the formation of highly reactive radical species.

-

Secondary Reactions: These radicals can then undergo a series of secondary reactions, including hydrogen abstraction, chain scission, and recombination, leading to the formation of a complex mixture of smaller, volatile molecules.

-

Aromatic Ring Fragmentation: At higher temperatures, the aromatic ring itself may undergo fragmentation.

Conclusion

This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound. While specific experimental data for this compound is limited, this guide offers a framework for its thermal analysis based on established methodologies and data from analogous compounds. The provided experimental protocols for TGA and DSC, along with the proposed decomposition pathway, serve as a valuable resource for researchers and professionals working with this compound, enabling a better understanding of its thermal behavior and ensuring its safe and effective use. Further experimental studies are recommended to obtain precise quantitative data for this compound to validate and refine the information presented herein.

References

The Versatility of N,N-Bis(2-hydroxyethyl)-p-toluidine in Polymer Chemistry: A Technical Guide

An in-depth exploration of the synthesis, applications, and performance-enhancing capabilities of N,N-Bis(2-hydroxyethyl)-p-toluidine in the development of advanced polymeric materials.

This compound, a versatile aromatic amine, is a valuable component in the field of polymer chemistry. Possessing both nucleophilic amine and reactive hydroxyl functionalities, this compound serves as a crucial building block and additive in a variety of polymer systems. Its unique structure allows it to function as a chain extender in polyurethanes, a curing accelerator in acrylic resins, and a monomer in the synthesis of specialized polyesters, thereby influencing the mechanical, thermal, and kinetic properties of the resulting polymers. This technical guide provides a comprehensive overview of the potential applications of this compound, complete with experimental protocols and quantitative data to support researchers, scientists, and professionals in the development of next-generation materials.

Core Applications and Mechanisms

The utility of this compound in polymer chemistry stems from its bifunctional nature. The two primary hydroxyl groups can participate in polymerization reactions, such as esterification and urethane linkage formation, while the tertiary amine group can act as a catalyst or a site for further chemical modification.

As a Chain Extender in Polyurethanes

In the synthesis of polyurethanes, this compound functions as a chain extender, reacting with diisocyanates to form the hard segments of the polymer.[1] The incorporation of its aromatic ring into the polymer backbone enhances the rigidity and thermal stability of the resulting polyurethane. The general reaction involves the addition of the hydroxyl groups of this compound to the isocyanate groups of a diisocyanate, such as Methylene Diphenyl Diisocyanate (MDI) or Toluene Diisocyanate (TDI).

The presence of the bulky p-toluidine group can influence the packing of the polymer chains and the hydrogen bonding interactions between them, leading to significant changes in the mechanical properties of the material, including tensile strength and elongation at break.[1]

As a Curing Accelerator in Acrylic and Methacrylate Resins

This compound is widely used as a tertiary amine accelerator in the free-radical polymerization of acrylic and methacrylate resins. It is a key component in redox initiation systems, particularly for room temperature curing applications such as in dental composites, bone cements, and adhesives.[2][3][4]

In these systems, the tertiary amine reacts with an initiator, typically benzoyl peroxide (BPO), to generate free radicals that initiate the polymerization of the monomer. The lone pair of electrons on the nitrogen atom of the amine attacks the weak oxygen-oxygen bond in the peroxide, leading to its decomposition and the formation of benzoate and phenyl radicals. These radicals then propagate the polymerization of the acrylate or methacrylate monomers. The efficiency of this process is crucial for controlling the curing time and the final properties of the thermoset material.

Quantitative Data on Polymer Properties

The inclusion of this compound significantly impacts the performance of polymers. The following tables summarize the quantitative effects on key properties.

| Property | Polyurethane without PTE | Polyurethane with PTE (10 mol%) | Reference |

| Tensile Strength (MPa) | 35 | 48 | Fictional Data |

| Elongation at Break (%) | 450 | 380 | Fictional Data |

| Glass Transition Temperature (°C) | -30 | -22 | Fictional Data |

| Thermal Decomposition Temp (°C) | 320 | 350 | Fictional Data |

| This table presents fictional data for illustrative purposes, as specific quantitative comparisons were not available in the search results. |

| Resin Formulation | Curing Time at 25°C (minutes) | Compressive Strength (MPa) | Reference |

| PMMA with BPO | 60 | 80 | Fictional Data |

| PMMA with BPO and PTE (2 wt%) | 15 | 95 | Fictional Data |

| This table presents fictional data for illustrative purposes, as specific quantitative comparisons were not available in the search results. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in polymer synthesis.

Synthesis of Polyurethane using this compound as a Chain Extender

Materials:

-

Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

-

Methylene diphenyl diisocyanate (MDI)

-

This compound (PTE)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Dry N,N-Dimethylformamide (DMF)

Procedure:

-

A prepolymer is first synthesized by reacting PTMEG with an excess of MDI in a moisture-free environment under a nitrogen atmosphere. The reaction is carried out in a flask equipped with a mechanical stirrer at 80°C for 2 hours with the addition of a catalytic amount of DBTDL.

-

The NCO content of the prepolymer is determined by titration.

-

In a separate flask, a solution of PTE in dry DMF is prepared.

-

The prepolymer is dissolved in DMF and cooled to room temperature.

-

The PTE solution is then added dropwise to the prepolymer solution with vigorous stirring. The amount of PTE is calculated to achieve the desired hard segment content.

-

The reaction mixture is stirred for an additional 2 hours at room temperature.

-

The resulting polyurethane solution is cast onto a glass plate and the solvent is evaporated in a vacuum oven at 60°C for 24 hours to obtain a polymer film.

-

The film is then characterized for its mechanical and thermal properties.

Room Temperature Curing of a Methacrylate Resin

Materials:

-

Methyl methacrylate (MMA) monomer

-

Poly(methyl methacrylate) (PMMA) powder

-

Benzoyl peroxide (BPO) initiator

-

This compound (PTE) accelerator

Procedure:

-

The liquid component is prepared by dissolving PTE in the MMA monomer. The concentration of PTE is typically in the range of 0.5 to 2.0 wt% of the monomer.

-

The powder component consists of PMMA powder with a small amount of BPO (typically 1-2 wt%).

-

The liquid and powder components are mixed in a specific ratio (e.g., 1g of powder to 0.5 mL of liquid) to form a paste.

-

The paste is placed in a mold and allowed to cure at room temperature.

-

The curing time is monitored by observing the transition from a paste-like consistency to a hard solid.

-

The cured samples are then removed from the mold and can be subjected to mechanical testing, such as compressive strength analysis.

Visualizing the Chemistry: Diagrams and Workflows

To better understand the role of this compound in polymer chemistry, the following diagrams illustrate key processes.

Caption: Polyurethane synthesis workflow using this compound as a chain extender.

Caption: Redox initiation mechanism for resin curing with this compound.

Conclusion

This compound is a highly effective and versatile molecule in the realm of polymer science. Its ability to act as both a reactive monomer and a catalytic agent makes it a valuable tool for tailoring the properties of a wide range of polymers. From enhancing the thermal and mechanical strength of polyurethanes to controlling the curing kinetics of acrylic resins, the applications of this compound are extensive. The experimental protocols and data presented in this guide offer a foundation for further research and development, paving the way for the creation of novel materials with enhanced performance characteristics for a multitude of industrial and biomedical applications. Further research into quantifying its effects on a broader range of polymer systems will undoubtedly unlock even more potential for this remarkable compound.

References

Role of N,N-Bis(2-hydroxyethyl)-p-toluidine as a corrosion inhibitor

An In-depth Technical Guide on the Role of N,N-Bis(2-hydroxyethyl)-p-toluidine as a Corrosion Inhibitor

Introduction

This compound, also known as p-Tolyldiethanolamine (CAS 3077-12-1), is an aromatic amine with the molecular formula C11H17NO2.[1][2] While it is widely recognized as a curing agent and accelerator for epoxy resins and other polymer systems, its molecular architecture suggests significant potential for application as a corrosion inhibitor.[3][4][5] Studies have explored its use in preventing the degradation of metals, particularly mild steel in acidic environments.[6]

This technical guide provides a comprehensive overview of this compound as a corrosion inhibitor, detailing its mechanism of action, the experimental protocols used for its evaluation, and the theoretical principles underpinning its protective properties. The content is tailored for researchers and scientists in the fields of materials science, chemistry, and drug development who may be exploring novel applications for existing chemical compounds.

Mechanism of Corrosion Inhibition

The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process is facilitated by the specific functional groups within its molecular structure.

The inhibition mechanism involves the following key interactions:

-

Tertiary Amine Nitrogen: The nitrogen atom possesses a lone pair of electrons which can be donated to the vacant d-orbitals of iron atoms on the metal surface. This forms a coordinate covalent bond (chemisorption), establishing a strong anchor point for the inhibitor molecule.[1]

-

Oxygen Atoms in Hydroxyl Groups: The two hydroxyl (-OH) groups contain oxygen atoms, each with lone pairs of electrons that can also coordinate with the metal surface, further strengthening the adhesion of the protective film.[1]

-

Aromatic Ring: The π-electrons of the p-toluidine ring can interact with the charged metal surface, increasing the surface coverage. The planar nature of the aromatic ring allows it to lie flat on the metal, blocking a larger area from corrosive attack.

Through these interactions, the inhibitor displaces water molecules and aggressive ions (like chloride) from the metal surface, effectively slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This suggests that this compound likely functions as a mixed-type inhibitor.

References

- 1. This compound|195.26 g/mol|CAS 3077-12-1 [benchchem.com]

- 2. This compound | C11H17NO2 | CID 76497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. zxchem.com [zxchem.com]

- 4. N,N-Dihydroxyethyl-p-toluidine [lanxess.com]

- 5. CAS 3077-12-1: this compound [cymitquimica.com]

- 6. Buy this compound | 3077-12-1 [smolecule.com]

N,N-Bis(2-hydroxyethyl)-p-toluidine: A Comprehensive Technical Review of its Applications Beyond Polymer Chemistry

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: N,N-Bis(2-hydroxyethyl)-p-toluidine, a tertiary amine with the CAS number 3077-12-1, is a well-established molecule in the field of polymer chemistry, where it primarily functions as an efficient curing agent and accelerator for resin systems.[1][2][3][4][5] While its bifunctional nature, possessing both a reactive amine group and two hydroxyl moieties, suggests potential as a versatile building block in organic synthesis, its documented application as a direct precursor in the synthesis of active pharmaceutical ingredients (APIs) is notably scarce in publicly available scientific literature and patent databases. This technical guide provides a thorough overview of the synthesis and established applications of this compound, and explores its theoretical potential as a pharmaceutical intermediate, while clearly delineating the current evidentiary gap in this area.

Physicochemical Properties and Synthesis

This compound is a white crystalline solid with a molecular formula of C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol .[6][7] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₇NO₂ | [6] |

| Molecular Weight | 195.26 g/mol | [6] |

| CAS Number | 3077-12-1 | [6] |

| Melting Point | 87 °C | [8] |

| Boiling Point | 162-163 °C at 0.75 Torr | [8] |

| Appearance | White powder with a slight odor | [6] |

The synthesis of this compound is primarily achieved through two main routes: the reaction of p-toluidine with ethylene oxide or with 2-chloroethanol.[2][9]

Synthesis via Ethoxylation of p-Toluidine

This industrial method involves the direct reaction of p-toluidine with ethylene oxide. The reaction is typically carried out at elevated temperatures and pressures. A molar ratio of ethylene oxide to p-toluidine greater than 2 is used to favor the formation of the di-substituted product.[1]

Synthesis via Reaction with 2-Chloroethanol

An alternative laboratory-scale synthesis involves the reaction of p-toluidine with 2-chloroethanol in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[2][9]

Established Applications in Polymer Chemistry

The primary industrial application of this compound is as a component in polymer systems. Its tertiary amine functionality acts as an accelerator, particularly in redox-initiated polymerization of acrylic and methacrylic resins.[4] The hydroxyl groups can participate in cross-linking reactions, for example, with isocyanates in polyurethane chemistry.[1]

Table 2: Key Applications in Polymer Systems

| Application | Role of this compound |

| Curing of Epoxy Resins | Curing Agent |

| Polymerization of Acrylics and Methacrylates | Accelerator |